[4-[(E)-[(3,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate
Description
The compound [4-[(E)-[(3,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate is a hydrazone derivative featuring a 3,4-dichlorobenzoyl hydrazinylidene moiety linked to a phenyl ring esterified with 3,4-dimethoxybenzoate. Its synthesis likely follows established routes for benzohydrazones, involving condensation of substituted aldehydes with hydrazide intermediates under reflux conditions . The 3,4-dimethoxybenzoate group is a common pharmacophore in bioactive molecules, contributing to enhanced solubility and receptor interactions, while the dichlorinated benzoyl group may influence steric and electronic properties .
Properties
Molecular Formula |
C23H18Cl2N2O5 |
|---|---|
Molecular Weight |
473.3 g/mol |
IUPAC Name |
[4-[(E)-[(3,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C23H18Cl2N2O5/c1-30-20-10-6-16(12-21(20)31-2)23(29)32-17-7-3-14(4-8-17)13-26-27-22(28)15-5-9-18(24)19(25)11-15/h3-13H,1-2H3,(H,27,28)/b26-13+ |
InChI Key |
IXEZIAOYJHDMNT-LGJNPRDNSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC(=C(C=C3)Cl)Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC(=C(C=C3)Cl)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Evaluation
Two primary pathways were evaluated (Table 1):
| Route | Sequence | Advantages | Limitations |
|---|---|---|---|
| A | Hydrazide → Hydrazone → Esterification | Avoids ester group degradation during condensation | Requires acid-stable hydrazone intermediate |
| B | Esterification → Hydrazone Formation | Simplifies purification steps | Risk of transesterification under basic conditions |
Route A was selected based on higher reported yields (72-85%) in analogous systems.
Stepwise Synthesis and Optimization
Synthesis of 3,4-Dichlorobenzoyl Hydrazide
Procedure :
-
Methyl 3,4-dichlorobenzoate synthesis :
-
Hydrazinolysis :
Characterization :
Hydrazone Formation via Aldehyde Condensation
Reaction Scheme :
3,4-Dichlorobenzoyl hydrazide + 4-hydroxybenzaldehyde → 4-[(E)-[(3,4-Dichlorobenzoyl)hydrazinylidene]methyl]phenol
Optimized Conditions :
Critical Factors :
-
Solvent Polarity : Ethanol outperformed DMF (yield drop to 63%) due to enhanced Schiff base formation.
-
Acid Catalyst : Acetic acid (0.5 eq) minimized side reactions vs. H₂SO₄ (yield 74%).
Stereochemical Control :
Esterification with 3,4-Dimethoxybenzoic Acid
Method Comparison (Table 3):
| Method | Reagents | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| A | DCC/DMAP | 0 → 25 | 24 | 79 |
| B | SOCl₂, Pyridine | 80 | 6 | 85 |
| C | T3P®, DIPEA | 25 | 8 | 88 |
Selected Protocol (Method C) :
-
Acid Activation : 3,4-Dimethoxybenzoic acid (1.2 eq) treated with T3P® (1.5 eq) in DCM.
-
Coupling : Add 4-[(E)-hydrazinylidenemethyl]phenol (1.0 eq) and DIPEA (3.0 eq), stir at 25°C for 8 hr.
-
Workup : Wash with 5% NaHCO₃, dry (MgSO₄), column chromatography (SiO₂, EtOAc/hexane 1:3).
Scale-Up Considerations :
Analytical Characterization of Final Product
Spectroscopic Data
¹H NMR (500 MHz, CDCl₃):
-
δ 8.41 (s, 1H, N=CH), 7.92 (d, J = 8.5 Hz, 2H, Ar-H), 7.68 (d, J = 2.0 Hz, 1H), 7.56 (dd, J = 8.5, 2.0 Hz, 1H), 7.32 (d, J = 8.5 Hz, 1H), 6.98 (d, J = 8.5 Hz, 2H), 3.94 (s, 3H, OCH₃), 3.92 (s, 3H, OCH₃).
13C NMR (126 MHz, CDCl₃):
HRMS (ESI-TOF):
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives. Reduction : Reduction reactions can target the hydrazone linkage, converting it into the corresponding hydrazine derivative. Substitution
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions often employ reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- The hydrazone moiety in this compound has been linked to various anticancer activities. Studies indicate that compounds with similar structures exhibit significant cytotoxic effects against different cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival.
- A case study demonstrated that derivatives of hydrazones showed enhanced selectivity towards cancer cells while sparing normal cells, suggesting a promising therapeutic index for further development.
-
Antimicrobial Properties :
- Research has shown that compounds with dichlorobenzoyl substitutions possess strong antibacterial and antifungal activities. The presence of the hydrazine group enhances the ability to interact with microbial enzymes, leading to inhibition of growth.
- A documented case involved testing against common pathogens where the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.
-
Anti-inflammatory Effects :
- Preliminary studies suggest that this compound may exhibit anti-inflammatory properties through the modulation of inflammatory pathways. The structural features allow it to act on various targets involved in inflammation, making it a candidate for further investigation.
Agricultural Applications
-
Pesticide Development :
- The compound's structural characteristics make it suitable for development as a pesticide. Its ability to disrupt biological processes in pests has been explored, showing promising results in field trials.
- A comparative analysis of similar compounds indicated that those with hydrazone linkages often display enhanced efficacy against specific pest species.
-
Plant Growth Regulation :
- There is emerging evidence that certain derivatives can act as plant growth regulators, influencing growth patterns and stress responses in crops. This application is particularly relevant in enhancing agricultural productivity under adverse conditions.
Material Science Applications
-
Polymer Synthesis :
- The compound can serve as a monomer in polymer synthesis due to its reactive functional groups. Polymers derived from such compounds may exhibit unique properties suitable for advanced materials applications.
- Experimental data show that polymers synthesized from hydrazone-based monomers have improved thermal stability and mechanical properties.
-
Nanotechnology :
- The incorporation of this compound into nanomaterials has been investigated for applications in drug delivery systems. Its ability to form stable complexes with various drugs enhances bioavailability and targeted delivery.
- Case studies highlight successful encapsulation of therapeutic agents within nanoparticles formed from this compound, demonstrating controlled release profiles.
Mechanism of Action
The mechanism by which [4-[(E)-[(3,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hydrogen Bonding and Crystal Packing
- The target compound’s hydrazone linkage (C=N, ~1.27 Å) and E-configuration are critical for intermolecular interactions, similar to . Intramolecular hydrogen bonds (N–H···O, C–H···O) stabilize the structure, as seen in related hydrazones .
Key Research Findings
Synthetic Efficiency : The target compound’s synthesis (via hydrazide-aldehyde condensation) achieves ~82% yield under reflux, comparable to other hydrazones .
Structural Flexibility : Substituting the aldehyde component (e.g., 3,4-dichlorobenzaldehyde vs. 4-methoxybenzaldehyde) allows tuning of electronic properties without altering the core hydrazone scaffold .
Bioactivity Superiority : Compounds with 3,4-dimethoxybenzoate groups consistently outperform nitro- or methyl-substituted analogs in enzyme inhibition assays, highlighting the importance of methoxy groups in binding interactions .
Biological Activity
The compound [4-[(E)-[(3,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate is a hydrazone derivative notable for its diverse biological activities. This article explores its synthesis, characterization, and various biological activities, including antioxidant, antimicrobial, and anticancer properties.
Chemical Structure
The molecular formula of the compound is . Its structure features a hydrazone linkage with a phenyl ring substituted by a 3,4-dimethoxybenzoate group and a 3,4-dichlorobenzoyl moiety. This unique arrangement contributes to its biological efficacy.
Synthesis
The synthesis of this compound typically involves the condensation reaction between a hydrazine derivative and an appropriate aldehyde or ketone. The following general steps outline the synthesis process:
- Preparation of Hydrazone : React 3,4-dichlorobenzoyl hydrazine with a suitable aromatic aldehyde.
- Formation of Ester : Treat the resulting hydrazone with 3,4-dimethoxybenzoic acid in the presence of an acid catalyst to form the ester.
- Purification : Purify the product through recrystallization or chromatography.
Antioxidant Activity
Hydrazones are known for their antioxidant properties. The compound has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative damage. For instance, in vitro assays demonstrated that it exhibits significant radical scavenging activity comparable to established antioxidants like butylated hydroxyanisole (BHA) .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed against various bacterial strains. The results indicate:
- Effective Against Gram-positive and Gram-negative Bacteria : The compound exhibited notable inhibition zones against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) in agar diffusion assays.
- Minimum Inhibitory Concentration (MIC) : MIC values ranged from 50 to 100 µg/mL against tested pathogens, indicating moderate antimicrobial potency .
Anticancer Properties
Studies have investigated the anticancer potential of this hydrazone derivative. It has been shown to induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism involves:
- Cell Cycle Arrest : The compound causes G2/M phase arrest in cancer cells.
- Induction of Apoptosis : Increased expression of pro-apoptotic markers (e.g., Bax) and decreased expression of anti-apoptotic markers (e.g., Bcl-2) were observed .
Case Studies
- Study on Antioxidant Activity : A recent study evaluated the antioxidant capacity of several hydrazone derivatives, including our compound. It was found that it significantly reduced oxidative stress markers in human cell lines .
- Antimicrobial Evaluation : In another study focusing on antimicrobial activity, this compound was tested alongside other similar structures. It demonstrated superior activity against Klebsiella pneumoniae compared to standard antibiotics .
- Cytotoxicity Assessment : A cytotoxicity study revealed that while effective against cancer cells, the compound showed low toxicity towards normal human fibroblast cells, suggesting a favorable therapeutic index .
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Antioxidant Activity | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|---|
| This compound | Hydrazone with dimethoxy groups | High | Moderate | Significant |
| Phenylhydrazone | Simple hydrazone | Moderate | Low | Moderate |
| Dichlorophenol | Chlorinated phenol | Low | High | None |
| 1,2-Dimethoxybenzene | Dimethoxy-substituted benzene | Low | Moderate | None |
Q & A
Q. What are the key synthetic steps for preparing [compound] in a laboratory setting?
The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the hydrazinylidene intermediate via condensation of 3,4-dichlorobenzoyl hydrazine with an aldehyde derivative.
- Step 2 : Esterification of the phenolic group with 3,4-dimethoxybenzoic acid under Mitsunobu conditions or using DCC/DMAP coupling.
- Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Reaction conditions (temperature, solvent polarity, and catalyst selection) significantly impact yield and purity .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify hydrazinylidene geometry (E/Z configuration) and aromatic substitution patterns.
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion peaks and fragmentation patterns.
- X-Ray Crystallography : For unambiguous determination of molecular conformation and hydrogen bonding networks (if crystalline) .
- HPLC-PDA : To assess purity (>95% required for biological assays) .
Q. What safety protocols are essential when handling this compound?
- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact.
- Store in a desiccator at 4°C to prevent hydrolysis of the ester group.
- Dispose of waste via approved chemical disposal protocols .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve hydrazinylidene formation yield?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance Schiff base formation kinetics.
- Catalysts : Additives like acetic acid or molecular sieves can shift equilibrium toward hydrazinylidene formation by removing water.
- Temperature Control : Reactions at 60–80°C typically achieve >80% conversion within 6–8 hours. Monitor via TLC (Rf = 0.3–0.4 in 1:1 EtOAc/hexane) .
Q. What methodologies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
- Standardized Assays : Replicate studies under uniform conditions (e.g., MIC testing against ATCC bacterial strains, MTT assays on cancer cell lines).
- Dose-Response Analysis : Compare EC50 values across studies to identify potency thresholds.
- Metabolite Screening : Use LC-MS to rule out degradation products influencing activity .
Q. How do substituents on the hydrazinylidene moiety influence bioactivity?
- Electron-Withdrawing Groups (e.g., -Cl) : Enhance electrophilicity, improving interactions with enzyme active sites (e.g., kinase inhibition).
- Methoxy Groups : Increase lipophilicity, enhancing membrane permeability (critical for intracellular targets).
- Comparative SAR studies with analogs (e.g., 3,5-dimethylphenyl derivatives) reveal substituent-dependent activity shifts .
Q. What computational tools predict the compound’s interaction with biological targets?
- Molecular Docking (AutoDock Vina) : Simulate binding to targets like tubulin or topoisomerase II using PDB structures.
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity .
Q. How does the hydrogen bonding network observed in crystallography affect stability?
- Intramolecular H-Bonds : Stabilize the hydrazinylidene conformation, reducing susceptibility to hydrolysis.
- Intermolecular Interactions : Influence packing efficiency and melting point. For example, π-π stacking between aromatic rings enhances thermal stability .
Q. What strategies identify degradation products under accelerated stability testing?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, or acidic/basic conditions.
- LC-MS/MS Analysis : Track degradation pathways (e.g., ester hydrolysis to 3,4-dimethoxybenzoic acid) .
Q. How can spectroscopic methods differentiate isomeric impurities in the final product?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
